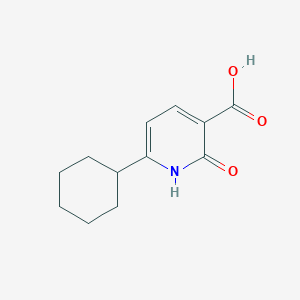
7-Bromo-6-chloro-4-methylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-6-chloro-4-methylquinoline is a halogenated quinoline derivative with the molecular formula C10H7BrClN and a molecular weight of 256.53 g/mol. This compound is characterized by the presence of bromine and chlorine atoms at the 7th and 6th positions, respectively, and a methyl group at the 4th position of the quinoline ring system. Quinolines are heterocyclic aromatic organic compounds known for their diverse biological and chemical properties.
Synthetic Routes and Reaction Conditions:
Bromination and Chlorination: The compound can be synthesized through the bromination and chlorination of 4-methylquinoline. This involves the sequential addition of bromine and chlorine in the presence of a suitable catalyst, such as ferric chloride (FeCl3), under controlled temperature conditions.
Sandmeyer Reaction: Another method involves the Sandmeyer reaction, where an aniline derivative of 4-methylquinoline is diazotized and then treated with bromine or chlorine to introduce the halogen atoms.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the halogenation of quinoline derivatives. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinoline derivatives.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles such as sodium iodide (NaI) and aprotic solvents like dimethyl sulfoxide (DMSO) are employed.
Major Products Formed:
Oxidation: Quinone derivatives, such as 7-bromo-6-chloro-4-methylquinone.
Reduction: Hydroquinoline derivatives, such as 7-bromo-6-chloro-4-methylhydroquinoline.
Substitution: Iodinated or other nucleophile-substituted derivatives.
Applications De Recherche Scientifique
7-Bromo-6-chloro-4-methylquinoline has various applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
7-Bromo-6-chloro-4-methylquinoline is similar to other halogenated quinolines, such as 4-chloro-6-methylquinoline and 6-bromo-2-chloro-4-methylquinoline. its unique combination of halogen atoms and methyl group positions it as a distinct compound with specific properties and applications. The presence of both bromine and chlorine atoms enhances its reactivity and potential for diverse chemical transformations.
Comparaison Avec Des Composés Similaires
4-Chloro-6-methylquinoline
6-Bromo-2-chloro-4-methylquinoline
4-Methylquinoline
2-Hydroxy-4-methylquinoline
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Formule moléculaire |
C10H7BrClN |
|---|---|
Poids moléculaire |
256.52 g/mol |
Nom IUPAC |
7-bromo-6-chloro-4-methylquinoline |
InChI |
InChI=1S/C10H7BrClN/c1-6-2-3-13-10-5-8(11)9(12)4-7(6)10/h2-5H,1H3 |
Clé InChI |
UVILOIGGFHXTHH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=C(C(=CC2=NC=C1)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylate hydrochloride](/img/structure/B15364628.png)
![Tert-butyl 2-(2-aminoethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B15364635.png)
![Methyl 5,5,5-trifluoro-4-[(4-fluorophenyl)amino]pent-3-enoate](/img/structure/B15364640.png)

![5-Chloro-3-methylfuro[3,2-b]pyridine](/img/structure/B15364648.png)
![Pyrrolo[1,2-A]tetrazolo[5,1-C]pyrazine](/img/structure/B15364650.png)

![tert-Butyl 3-trityl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15364658.png)
![(2,5-dioxopyrrolidin-1-yl) 6-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[[[3-[[(2S)-1-[[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]-methylcarbamoyl]oxymethyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexanoate](/img/structure/B15364670.png)

![8-(Prop-2-ynyloxy)-1,4-dioxaspiro[4.5]decane](/img/structure/B15364690.png)



